2-Fluoro-5-methoxybenzaldehyde

Description

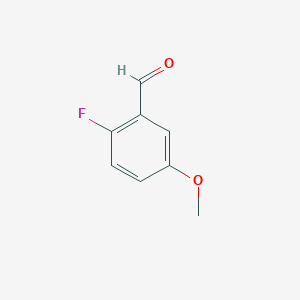

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIQXHIAEMGZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370545 | |

| Record name | 2-Fluoro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105728-90-3 | |

| Record name | 2-Fluoro-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105728-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-methoxybenzaldehyde is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom ortho to the aldehyde and an electron-donating methoxy group in the meta position, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and characteristic reactivity of 2-Fluoro-5-methoxybenzaldehyde, including detailed experimental protocols for its key transformations.

Chemical and Physical Properties

2-Fluoro-5-methoxybenzaldehyde is a solid at room temperature, appearing as colorless to pale yellow crystals.[1] It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1] The presence of both a fluorine atom and a methoxy group on the benzaldehyde ring endows it with distinct chemical properties that enhance its reactivity and allow for selective functionalization.[2]

The following table summarizes the key physical and chemical properties of 2-Fluoro-5-methoxybenzaldehyde.

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO₂ | [3][4][5] |

| Molecular Weight | 154.14 g/mol | [3][4][5] |

| CAS Number | 105728-90-3 | [4][5] |

| Appearance | Colorless to white to pale yellow to yellow to orange crystals or powder | [1] |

| Boiling Point | 229-230 °C (lit.) | [3][4] |

| Density | 1.237 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.532 (lit.) | [3][4] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [3][4] |

| Solubility | Slightly soluble in water. | [5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the three aromatic protons. The aldehyde proton will appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The methoxy protons will be a sharp singlet around δ 3.8-4.0 ppm. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings.

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon around δ 188-195 ppm. The carbons attached to the fluorine and methoxy groups will also have distinct chemical shifts, with the carbon-fluorine coupling being a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band in the region of 1680-1710 cm⁻¹. Other significant absorptions will include C-H stretching of the aldehyde and aromatic ring, C-O stretching of the ether, and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern is expected to involve the loss of a hydrogen atom (M-1), a formyl group (M-29), and a methoxy group (M-31).

Reactivity and Synthetic Applications

The reactivity of 2-Fluoro-5-methoxybenzaldehyde is dominated by the aldehyde functional group and the substituted aromatic ring. The aldehyde is susceptible to nucleophilic attack, while the aromatic ring can undergo electrophilic and nucleophilic substitution reactions.[6]

Reactions of the Aldehyde Group

The aldehyde functionality of 2-Fluoro-5-methoxybenzaldehyde is a versatile handle for a variety of chemical transformations, including condensations, oxidations, reductions, and additions of organometallic reagents.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C bond. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.

-

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

In a round-bottom flask, dissolve 2-Fluoro-5-methoxybenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

Knoevenagel Condensation Workflow -

The Wittig reaction allows for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide. This reaction is highly versatile for creating carbon-carbon double bonds with good stereochemical control.

-

Experimental Protocol: Wittig Reaction with (Methoxymethyl)triphenylphosphonium chloride

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a strong base, such as n-butyllithium (1.05 equivalents), to generate the ylide.

-

In a separate flask, dissolve 2-Fluoro-5-methoxybenzaldehyde (1 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Wittig Reaction Logical Flow -

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of an aldehyde, followed by an acidic workup to yield a secondary alcohol.

-

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

-

In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Add a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, cool the solution to 0 °C.

-

Add a solution of 2-Fluoro-5-methoxybenzaldehyde (1 equivalent) in anhydrous ether or THF dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product, dry the organic layer, and purify by chromatography to obtain 1-(2-fluoro-5-methoxyphenyl)ethanol.[7]

Grignard Reaction Experimental Workflow -

Reductive amination is a method to form amines from aldehydes or ketones. The reaction proceeds through the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

-

Experimental Protocol: Reductive Amination with Aniline

-

In a round-bottom flask, dissolve 2-Fluoro-5-methoxybenzaldehyde (1 equivalent) and aniline (1.1 equivalents) in a suitable solvent such as methanol or dichloroethane.

-

Add a reducing agent, for example, sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirred solution.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction by the addition of water or a mild acid.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Reductive Amination Signaling Pathway -

Reactions of the Aromatic Ring

The fluorine and methoxy substituents on the aromatic ring influence its reactivity towards electrophilic and nucleophilic aromatic substitution. The methoxy group is an activating, ortho-para directing group, while the fluorine atom is a deactivating, ortho-para directing group. This interplay of electronic effects can be exploited for selective functionalization of the aromatic ring.

2-Fluoro-5-methoxybenzaldehyde is a valuable precursor for the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents.[2] For instance, it can be used in the synthesis of quinazoline derivatives, which are known for their diverse biological activities. The synthesis often involves a condensation reaction with a suitable amine-containing compound followed by cyclization.

Safety Information

2-Fluoro-5-methoxybenzaldehyde is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

Wash skin thoroughly after handling.[4]

-

Use only outdoors or in a well-ventilated area.[4]

-

Wear protective gloves/protective clothing/eye protection/face protection.[4]

First Aid:

-

If on skin: Wash with plenty of soap and water.[4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

Conclusion

2-Fluoro-5-methoxybenzaldehyde is a versatile and reactive intermediate with significant applications in organic synthesis, particularly in the construction of complex molecules for drug discovery. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is crucial for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this important chemical building block.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-フルオロ-5-メトキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Fluoro-5-methoxybenzaldehyde 97 105728-90-3 [sigmaaldrich.com]

- 5. 2-Fluoro-5-methoxybenzaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 6. nbinno.com [nbinno.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

A Technical Guide to 2-Fluoro-5-methoxybenzaldehyde: A Versatile Building Block in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-methoxybenzaldehyde (CAS Number: 105728-90-3) is a key aromatic aldehyde that serves as a versatile precursor in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, imparts distinct reactivity and makes it a valuable component in the fields of medicinal chemistry, materials science, and drug discovery. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the methoxy group can be a key interaction point or a handle for further functionalization. This technical guide provides an in-depth overview of the properties, synthesis applications, and experimental protocols involving 2-Fluoro-5-methoxybenzaldehyde, with a particular focus on its use in the synthesis of substituted tetraphenylporphyrins, a class of compounds with significant applications in photodynamic therapy and catalysis.

Compound Properties and Data

2-Fluoro-5-methoxybenzaldehyde is a commercially available compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 105728-90-3 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 229-230 °C |

| Density | 1.237 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.532 |

| Flash Point | 108 °C |

| Purity (typical) | ≥97% |

Applications in Synthesis

2-Fluoro-5-methoxybenzaldehyde is a valuable intermediate in organic synthesis, primarily utilized in the construction of complex molecular architectures.[1] Its aldehyde functionality allows for a wide range of chemical transformations, including condensations, oxidations, and reductions. The fluorine and methoxy substituents on the aromatic ring influence the electronic properties of the molecule and can be exploited to fine-tune the characteristics of the final product.[1]

A significant application of this compound is in the synthesis of meso-substituted porphyrins. Porphyrins are a class of macrocyclic compounds with diverse applications, including as photosensitizers in photodynamic therapy, catalysts, and in molecular electronics. The properties of porphyrins can be modulated by introducing different substituents at the meso-positions of the macrocycle. 2-Fluoro-5-methoxybenzaldehyde serves as the precursor for the 2-fluoro-5-methoxyphenyl groups at these positions.

Other documented applications include its use in the synthesis of:

-

Aryl(2-fluoro-5-methoxyphenyl)methanones[2]

-

5′-methoxy-4-nitro-2,2′,5-trifluorobenzophenone[2]

-

2-(2-fluoro-5-methoxybenzylidene)-1-(5-bromo-2-morpholinopyrimidin-4-yl) hydrazine[2]

-

Heterocyclic compounds that form the backbone of many active pharmaceutical ingredients (APIs).[1]

Experimental Protocol: Synthesis of 5,10,15,20-Tetrakis(2-fluoro-5-methoxyphenyl)porphyrin

The following is a detailed protocol for the synthesis of 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin from 2-fluoro-5-methoxybenzaldehyde, adapted from the well-established Lindsey synthesis of porphyrins.[3] This two-step, one-flask method involves the acid-catalyzed condensation of the aldehyde with pyrrole to form the porphyrinogen, followed by in-situ oxidation to the aromatic porphyrin.

Materials and Reagents

-

2-Fluoro-5-methoxybenzaldehyde (CAS: 105728-90-3)

-

Pyrrole (freshly distilled)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-Chloranil

-

Silica gel for column chromatography

-

Hexane

-

Chloroform

Reaction Scheme

References

2-Fluoro-5-methoxybenzaldehyde molecular weight and formula

This document provides a concise technical summary of the core molecular properties of 2-Fluoro-5-methoxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis.[1]

Chemical Identity and Properties

2-Fluoro-5-methoxybenzaldehyde is an aromatic aldehyde distinguished by the presence of both a fluorine atom and a methoxy group on the benzene ring.[2] These functional groups influence the compound's reactivity, making it a versatile building block in the synthesis of complex organic molecules, particularly heterocyclic compounds used in drug discovery.[2]

The fundamental molecular data for this compound are summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₈H₇FO₂[1][3][4][5] |

| Molecular Weight | 154.14 g/mol [3][4][5][6] |

| IUPAC Name | 2-fluoro-5-methoxybenzaldehyde[1] |

| CAS Number | 105728-90-3[2][3][6] |

| Synonyms | 6-Fluoro-m-anisaldehyde[6] |

Experimental Protocols

The determination of molecular weight and formula for a known compound like 2-Fluoro-5-methoxybenzaldehyde is typically confirmed using standard analytical chemistry techniques.

-

Mass Spectrometry (MS): This is the primary method for determining the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can confirm the elemental composition and thus the molecular formula by measuring the exact mass-to-charge ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are used to elucidate the molecular structure, confirming the connectivity of atoms and the presence of the specific functional groups (aldehyde, methoxy, fluoro) at their correct positions on the aromatic ring. This structural confirmation validates the molecular formula.

-

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen) in the compound, which can be used to derive the empirical formula and support the molecular formula determined by mass spectrometry.

Logical Relationships

The relationship between the compound's name and its constituent parts can be visualized to clarify its structure.

Caption: Logical breakdown of the compound's nomenclature.

References

- 1. 2-Fluoro-5-methoxybenzaldehyde, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-氟-5-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Fluoro-5-methoxybenzaldehyde 97 105728-90-3 [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-methoxybenzaldehyde

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-5-methoxybenzaldehyde (CAS No: 105728-90-3), a key intermediate in organic synthesis and drug discovery.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the identification, quality control, and utilization of this compound in pharmaceutical and chemical research.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | Colorless to white to pale yellow to yellow to orange crystals, powder, or crystalline powder.[1] |

| Boiling Point | 229-230 °C (lit.) |

| Density | 1.237 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.532 (lit.) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of 2-Fluoro-5-methoxybenzaldehyde provide detailed information about its molecular structure.

¹H NMR Data

No experimental ¹H NMR data for 2-Fluoro-5-methoxybenzaldehyde was found in the search results. The following is a predicted spectrum based on its chemical structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | CHO |

| ~7.5 | m | 1H | Ar-H |

| ~7.3 | m | 1H | Ar-H |

| ~7.2 | m | 1H | Ar-H |

| 3.85 | s | 3H | OCH₃ |

¹³C NMR Data

The following table summarizes the ¹³C NMR spectral data for 2-Fluoro-5-methoxybenzaldehyde.

| Chemical Shift (δ) ppm | Assignment |

| 189.0 | C=O |

| 161.5 (d, J ≈ 250 Hz) | C-F |

| 159.5 | C-OCH₃ |

| 129.3 (d, J ≈ 2.6 Hz) | Ar-C |

| 126.6 | Ar-C |

| 125.7 (q, J ≈ 3.8 Hz) | Ar-C |

| 122.7 | Ar-C |

| 112.5 | Ar-C |

| 55.8 | OCH₃ |

Note: Some of the less defined carbon signal assignments are based on general chemical shift knowledge for similar structures as the search results did not provide a complete, assigned list.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of a solid sample like 2-Fluoro-5-methoxybenzaldehyde is as follows:

-

Sample Preparation : Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[3] Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] To ensure good magnetic field homogeneity, filter the solution through a small plug of glass wool or a syringe filter to remove any particulate matter.[3]

-

Data Acquisition :

-

¹H NMR : Utilize a standard single-pulse program with a spectral width of 12-16 ppm.[3] The acquisition time is typically around 3-4 seconds with a relaxation delay of 2 seconds.[3] The number of scans can range from 16 to 64, depending on the sample concentration.[3]

-

¹³C NMR : Employ a proton-decoupled pulse program with a spectral width of 200-240 ppm.[3] The acquisition time is generally 1-2 seconds with a relaxation delay of 2 seconds.[3] A higher number of scans (1024-4096 or more) is usually required to obtain a good signal-to-noise ratio.[3]

-

-

Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. The resulting spectrum should be phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Fluoro-5-methoxybenzaldehyde will show characteristic absorption bands for the aldehyde, ether, and fluoroaromatic moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850-2750 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1200 | Strong | C-F stretch |

Experimental Protocol: FT-IR Spectroscopy

The following describes a standard procedure for obtaining an FT-IR spectrum of a solid sample.

-

Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of 2-Fluoro-5-methoxybenzaldehyde with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle to create a fine powder.[4] Transfer the mixture to a pellet-pressing die and apply pressure (8-10 tons) with a hydraulic press to form a transparent or translucent pellet.[4]

-

Instrument Setup : Purge the FT-IR spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.[4] Perform a background scan with an empty sample compartment.[4]

-

Data Acquisition : Place the KBr pellet in the sample holder and acquire the spectrum, typically in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Adduct | Predicted CCS (Ų) |

| 155.05029 | [M+H]⁺ | 125.3 |

| 177.03223 | [M+Na]⁺ | 135.4 |

| 153.03573 | [M-H]⁻ | 128.5 |

| 172.07683 | [M+NH₄]⁺ | 146.9 |

| 193.00617 | [M+K]⁺ | 133.9 |

The predicted Collision Cross Section (CCS) values are calculated using CCSbase.[5]

Experimental Protocol: Mass Spectrometry (GC-MS)

A general protocol for the analysis of an aromatic aldehyde like 2-Fluoro-5-methoxybenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

-

Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[6]

-

Gas Chromatography (GC) Conditions :

-

Injector : Use a split/splitless injector in splitless mode at a temperature of 250 °C.[6]

-

Column : A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is suitable.[6]

-

Carrier Gas : Use Helium at a constant flow rate of 1 mL/min.[6]

-

Oven Temperature Program : Start at an initial temperature of 50 °C for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold at 250 °C for 5 minutes.[6]

-

-

Mass Spectrometry (MS) Conditions :

Visualizations

Spectroscopic Analysis Workflow

References

- 1. 2-Fluoro-5-methoxybenzaldehyde, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - 2-fluoro-5-methoxybenzaldehyde (C8H7FO2) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-methoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-5-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and chemical compounds. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of solid organic compounds like 2-Fluoro-5-methoxybenzaldehyde in organic solvents.

Introduction to 2-Fluoro-5-methoxybenzaldehyde

2-Fluoro-5-methoxybenzaldehyde is an aromatic aldehyde with the chemical formula C₈H₇FO₂. Its structure, featuring a fluorine atom and a methoxy group on the benzene ring, influences its polarity and, consequently, its solubility in various solvents. Understanding its solubility is crucial for its use in organic synthesis, enabling appropriate solvent selection for reactions, purification, and formulation.

Solubility Data

Table 1: Qualitative Solubility of 2-Fluoro-5-methoxybenzaldehyde

| Solvent Class | General Solubility Description |

| Polar Solvents | Good solubility |

| Water | Slightly soluble |

This general guidance suggests that 2-Fluoro-5-methoxybenzaldehyde is more likely to dissolve in polar organic solvents such as alcohols, ketones, and esters, while its solubility in water is limited.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][2][3][4] The following protocol provides a detailed methodology for its application.

3.1. Principle

A surplus of the solid compound is agitated in the solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved solid in the supernatant is then determined analytically.

3.2. Materials and Equipment

-

2-Fluoro-5-methoxybenzaldehyde (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Thermostatic shaker or water bath with agitation capabilities

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.3. Procedure

-

Preparation: Add an excess amount of 2-Fluoro-5-methoxybenzaldehyde to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2][3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. To ensure that no solid particles are transferred, pass the sample through a syringe filter into a clean, dry vial.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of 2-Fluoro-5-methoxybenzaldehyde.

-

Calculation: Calculate the solubility of 2-Fluoro-5-methoxybenzaldehyde in the solvent, expressed in units such as g/L or mol/L, taking into account the dilution factor.

3.4. Validation

To ensure the reliability of the results, it is recommended to:

-

Perform the experiment in triplicate.

-

Confirm that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and verifying that the concentration no longer changes.

-

Analyze the solid residue after the experiment (e.g., by DSC or XRD) to ensure that the compound has not undergone any polymorphic transformation or solvation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

While quantitative solubility data for 2-Fluoro-5-methoxybenzaldehyde in organic solvents is not extensively documented, its chemical structure suggests good solubility in polar organic solvents. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable methodology. Accurate solubility data is fundamental for the successful application of this compound in synthesis and formulation development.

References

An In-depth Technical Guide to the Known Reactions of 2-Fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical reactions involving 2-Fluoro-5-methoxybenzaldehyde, a versatile aromatic aldehyde crucial in the synthesis of diverse molecular architectures, particularly those with pharmaceutical potential.[1] This document details key reaction types, provides specific experimental protocols, summarizes quantitative data, and visualizes reaction pathways and workflows to support research and development in medicinal chemistry and organic synthesis.

Overview of Reactivity

2-Fluoro-5-methoxybenzaldehyde (CAS: 105728-90-3) is a valuable building block in organic synthesis due to its unique electronic properties. The presence of an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring influences the reactivity of the aldehyde functional group and the aromatic system itself. This substitution pattern makes it a key intermediate in the synthesis of complex heterocyclic compounds and other pharmacologically relevant scaffolds.[1]

Key Reactions and Experimental Protocols

This section details several important classes of reactions where 2-Fluoro-5-methoxybenzaldehyde serves as a key reactant.

Porphyrin Synthesis

2-Fluoro-5-methoxybenzaldehyde is a precursor for the synthesis of meso-substituted porphyrins. These macrocyclic compounds are of significant interest in areas such as photodynamic therapy and catalysis. The synthesis typically involves the condensation of the aldehyde with pyrrole under acidic conditions, followed by oxidation.

Experimental Protocol: Synthesis of 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin

A general and widely adopted method for porphyrin synthesis is the Lindsey synthesis, which offers good yields under relatively mild conditions. While a specific protocol for 2-Fluoro-5-methoxybenzaldehyde was not found in the immediate search, a representative procedure using a structurally similar fluorinated benzaldehyde is provided below and can be adapted.

-

Reaction Scheme: 4 x 2-Fluoro-5-methoxybenzaldehyde + 4 x Pyrrole → 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrinogen 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrinogen + [O] → 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin

-

Materials:

-

2-Fluoro-5-methoxybenzaldehyde

-

Freshly distilled pyrrole

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Chloranil for oxidation

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 2-Fluoro-5-methoxybenzaldehyde (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled pyrrole (1 equivalent).

-

Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂).[2]

-

Stir the reaction mixture at room temperature for a specified time (typically several hours to overnight), monitoring the consumption of the starting materials by thin-layer chromatography (TLC).

-

Once the condensation is complete, add an oxidizing agent like DDQ or chloranil (approximately 1 equivalent) to the reaction mixture.[2]

-

Continue stirring at room temperature for an additional period until the porphyrinogen is fully oxidized to the porphyrin, as indicated by a distinct color change to deep purple.

-

Quench the reaction and purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the target porphyrin.

-

| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Product | Yield (%) | Reference |

| 2-Fluoro-5-methoxybenzaldehyde | Pyrrole | TFA or BF₃·OEt₂ | DDQ or Chloranil | 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin | Not specified |

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. 2-Fluoro-5-methoxybenzaldehyde can be converted to various substituted styrenes using this reaction. The stereochemical outcome of the reaction (E/Z selectivity) depends on the nature of the phosphorus ylide used.

Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

This protocol describes the synthesis of an α,β-unsaturated ester from 2-Fluoro-5-methoxybenzaldehyde.

-

Reaction Scheme: 2-Fluoro-5-methoxybenzaldehyde + (Carbethoxymethylene)triphenylphosphorane → Ethyl 3-(2-fluoro-5-methoxyphenyl)acrylate + Triphenylphosphine oxide

-

Materials:

-

2-Fluoro-5-methoxybenzaldehyde

-

(Carbethoxymethylene)triphenylphosphorane

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂))

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve 2-Fluoro-5-methoxybenzaldehyde (1 equivalent) in an anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Add (Carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct. A solvent-free variation of this reaction involves stirring the aldehyde and the ylide together at room temperature.[3]

-

| Reactant 1 | Ylide | Solvent | Product | Yield (%) | Reference |

| 2-Fluoro-5-methoxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | THF or CH₂Cl₂ (or solvent-free) | Ethyl 3-(2-fluoro-5-methoxyphenyl)acrylate | Not specified | General Protocol[3] |

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. 2-Fluoro-5-methoxybenzaldehyde can be reacted with a variety of primary and secondary amines in the presence of a reducing agent to yield the corresponding substituted benzylamines.

Experimental Protocol: Reductive Amination with Aniline

This protocol outlines the synthesis of a secondary amine from 2-Fluoro-5-methoxybenzaldehyde and aniline.

-

Reaction Scheme: 2-Fluoro-5-methoxybenzaldehyde + Aniline --[Reducing Agent]--> N-(2-fluoro-5-methoxybenzyl)aniline

-

Materials:

-

2-Fluoro-5-methoxybenzaldehyde

-

Aniline

-

Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation)

-

Solvent (e.g., Dichloromethane (CH₂Cl₂), Methanol (MeOH), or 1,2-Dichloroethane (DCE))

-

Acetic acid (catalyst, if needed)

-

-

Procedure:

-

Dissolve 2-Fluoro-5-methoxybenzaldehyde (1 equivalent) and aniline (1-1.2 equivalents) in the chosen solvent.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

| Reactant 1 | Amine | Reducing Agent | Product | Yield (%) | Reference |

| 2-Fluoro-5-methoxybenzaldehyde | Aniline | NaBH(OAc)₃ | N-(2-fluoro-5-methoxybenzyl)aniline | Not specified | General Protocol[4][5] |

Condensation Reactions

2-Fluoro-5-methoxybenzaldehyde readily undergoes condensation reactions with active methylene compounds in the presence of a base. These reactions, such as the Knoevenagel and Claisen-Schmidt condensations, are fundamental for carbon-carbon bond formation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reaction Scheme: 2-Fluoro-5-methoxybenzaldehyde + Malononitrile --[Base]--> 2-(2-Fluoro-5-methoxybenzylidene)malononitrile

-

Materials:

-

2-Fluoro-5-methoxybenzaldehyde

-

Malononitrile

-

Basic catalyst (e.g., Piperidine, Ammonium acetate)

-

Solvent (e.g., Ethanol, or solvent-free)

-

-

Procedure:

-

Combine 2-Fluoro-5-methoxybenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent or neat.

-

Add a catalytic amount of a base like piperidine or ammonium acetate.[6]

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction is often rapid.

-

The product often precipitates out of the reaction mixture and can be collected by filtration.

-

Wash the solid product with a cold solvent (e.g., ethanol or water) to remove impurities.

-

| Reactant 1 | Active Methylene Compound | Catalyst | Product | Yield (%) | Reference |

| 2-Fluoro-5-methoxybenzaldehyde | Malononitrile | Piperidine or Ammonium Acetate | 2-(2-Fluoro-5-methoxybenzylidene)malononitrile | High (expected) | General Protocol[6][7][8][9] |

Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone

-

Reaction Scheme: 2-Fluoro-5-methoxybenzaldehyde + Acetophenone --[Base]--> (E)-1-(2-fluoro-5-methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone)

-

Materials:

-

2-Fluoro-5-methoxybenzaldehyde

-

Acetophenone

-

Base (e.g., Sodium hydroxide (NaOH) or Potassium hydroxide (KOH))

-

Solvent (e.g., Ethanol)

-

-

Procedure:

-

Dissolve 2-Fluoro-5-methoxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

-

Add an aqueous solution of NaOH or KOH to the mixture.

-

Stir the reaction mixture at room temperature. The product, a chalcone, will often precipitate.

-

Collect the solid product by filtration and wash it with cold water and then cold ethanol.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

-

| Reactant 1 | Ketone | Base | Product | Yield (%) | Reference |

| 2-Fluoro-5-methoxybenzaldehyde | Acetophenone | NaOH or KOH | (E)-1-(2-fluoro-5-methoxyphenyl)-3-phenylprop-2-en-1-one | Not specified | General Protocol[10][11][12][13] |

Synthesis of Heterocyclic Compounds

A primary application of 2-Fluoro-5-methoxybenzaldehyde is in the synthesis of heterocyclic compounds, many of which exhibit significant biological activity.

Quinazoline Derivatives

Quinazolines are a class of fused heterocyclic compounds that are present in numerous biologically active molecules, including several approved drugs.[14][15][16][17][18]

General Synthetic Approach:

The synthesis of quinazoline derivatives from 2-Fluoro-5-methoxybenzaldehyde can be envisioned through multi-step sequences, often starting with the conversion of the aldehyde to an intermediate that can then undergo cyclization. For example, the aldehyde can be a starting point for creating a substituted 2-aminobenzophenone, which is a common precursor for quinazoline synthesis.

Visualizations

Reaction Workflows

Caption: A generalized workflow for a Wittig reaction.

Caption: A generalized workflow for a reductive amination reaction.

Logical Relationships

Caption: Overview of the main reaction classes for this aldehyde.

Conclusion

2-Fluoro-5-methoxybenzaldehyde is a highly valuable and reactive intermediate in organic synthesis. Its unique substitution pattern allows for the efficient construction of a wide array of complex organic molecules, including various heterocyclic systems of medicinal interest. The reactions outlined in this guide, including porphyrin synthesis, Wittig reactions, reductive aminations, and various condensation reactions, demonstrate the versatility of this compound as a building block for novel drug candidates and functional materials. Further exploration of its reactivity is likely to lead to the discovery of new synthetic methodologies and the development of novel compounds with significant biological activities.

References

- 1. nbinno.com [nbinno.com]

- 2. 5,10,15,20‐Tetrakis(pentafluorophenyl)porphyrin as a Functional Platform for Peptide Stapling and Multicyclisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Claisen-Schmidt Condensation [cs.gordon.edu]

- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 12. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 13. magritek.com [magritek.com]

- 14. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel bronchodilatory quinazolines and quinoxalines: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Substituents: A Technical Guide to the Reactivity of 2-Fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-methoxybenzaldehyde is a key aromatic building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.[1] Its reactivity is intricately governed by the electronic interplay of the ortho-fluoro and para-methoxy substituents relative to the aldehyde functionality. This technical guide provides an in-depth analysis of these substituent effects, detailing their influence on the molecule's electrophilic and nucleophilic character. Quantitative data are presented to illustrate these principles, and a detailed experimental protocol for a representative reaction is provided.

Introduction: The Electronic Influence of Fluorine and Methoxy Groups

The reactivity of the aldehyde group and the aromatic ring in 2-Fluoro-5-methoxybenzaldehyde is a direct consequence of the competing electronic effects of its two substituents: the fluorine atom at the C2 (ortho) position and the methoxy group at the C5 (meta to the aldehyde, para to the fluorine) position. These effects can be broadly categorized as the inductive effect and the resonance effect.

-

Fluorine (F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), decreasing the electron density of the aromatic ring and the carbonyl carbon.[2][3] Conversely, through its lone pairs, it exerts a weaker, electron-donating resonance effect (+M or +R).[3] For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution.[2]

-

Methoxy Group (OCH₃): The oxygen atom is electronegative, resulting in a weak electron-withdrawing inductive effect (-I). However, the methoxy group's primary influence is its strong electron-donating resonance effect (+M), where the oxygen's lone pairs delocalize into the aromatic π-system.[4] This significantly increases the electron density of the ring, particularly at the ortho and para positions.[4]

In 2-Fluoro-5-methoxybenzaldehyde, these competing forces create a unique reactivity profile, influencing both reactions at the carbonyl group and substitutions on the aromatic ring.

Quantitative Analysis of Substituent Effects

The electronic influence of substituents can be quantified using Hammett constants (σ), which measure the effect of a substituent on the acidity of benzoic acid. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5]

Table 1: Hammett Substituent Constants

| Substituent | σ (meta) | σ (para) | Dominant Effect |

|---|---|---|---|

| Fluoro (-F) | +0.337 | +0.062 | Inductive (-I) |

| Methoxy (-OCH₃) | +0.12[6] | -0.27[6] | Resonance (+M) |

The aldehyde group (-CHO) itself is a deactivating, meta-directing group due to its strong electron-withdrawing nature through both induction and resonance.[7] The combined effects of the fluoro and methoxy groups modulate the inherent reactivity of the benzaldehyde core. The ortho-fluoro group's strong -I effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8] The para-methoxy group (relative to the fluorine) strongly activates the ring towards electrophilic aromatic substitution.

Reactivity at the Carbonyl Group

The primary reaction pathway for the aldehyde functionality is nucleophilic addition. The electron-withdrawing fluorine atom ortho to the aldehyde group increases the partial positive charge on the carbonyl carbon, enhancing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.

Common nucleophilic addition reactions include:

-

Grignard Reactions: Formation of secondary alcohols.[3]

-

Wittig Reactions: Synthesis of alkenes.[9]

-

Knoevenagel Condensation: Formation of α,β-unsaturated systems with active methylene compounds.[10]

Table 2: Representative Reaction Yields for Substituted Benzaldehydes

| Reaction Type | Benzaldehyde Reactant | Nucleophile/Reagent | Product Type | Reported Yield |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Fluorine-substituted benzaldehydes | 2′,4′,6′-Trimethoxyacetophenone | Chalcone | High Yields[11] |

| Porphyrin Synthesis | 2-Fluoro-5-methoxybenzaldehyde | Pyrrole | Tetraphenylporphyrin | Not specified, but a viable synthesis route[12] |

| Wittig Reaction | 2-Methylbenzaldehyde | Methyltriphenylphosphonium bromide/n-BuLi | 2-Methylstyrene | Good to high[13] |

The enhanced electrophilicity of the carbonyl in 2-Fluoro-5-methoxybenzaldehyde suggests it is an excellent substrate for these transformations, valuable in building molecular complexity.[1][8]

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The directing effects of the three substituents (-CHO, -F, -OCH₃) determine the regioselectivity of electrophilic aromatic substitution (EAS).

-

-CHO (at C1): Strongly deactivating, meta-director (directs to C3, C5).

-

-F (at C2): Deactivating, ortho, para-director (directs to C3, C6).

-

-OCH₃ (at C5): Strongly activating, ortho, para-director (directs to C4, C6).

The positions on the ring are influenced as follows:

-

C3: Meta to -CHO, ortho to -F. Deactivated.

-

C4: Ortho to -OCH₃, meta to -F. Activated.

-

C6: Para to -OCH₃, para to -F. Strongly activated.

The powerful activating and ortho, para-directing effect of the methoxy group is the dominant influence. Therefore, electrophilic attack is most likely to occur at the C6 position , which is para to the methoxy group and benefits from resonance stabilization from both the methoxy and fluoro groups. The C4 position is also activated by the methoxy group but is sterically more hindered.

Detailed Experimental Protocol: Synthesis of 5,10,15,20-Tetrakis(2-fluoro-5-methoxyphenyl)porphyrin

This protocol describes the acid-catalyzed condensation of 2-Fluoro-5-methoxybenzaldehyde with pyrrole to form a meso-substituted porphyrin, a class of compounds with significant applications in materials science and medicine. The procedure is adapted from established methods for porphyrin synthesis, such as the Lindsey synthesis.[5]

Materials:

-

2-Fluoro-5-methoxybenzaldehyde (4.0 mmol)

-

Pyrrole, freshly distilled (4.0 mmol)

-

Dichloromethane (DCM), anhydrous (400 mL)

-

Trifluoroacetic acid (TFA) (0.4 mmol)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3.0 mmol)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Hexane

-

Toluene

Procedure:

-

Reaction Setup: To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 400 mL of anhydrous DCM. Purge the flask with nitrogen for 15 minutes.

-

Addition of Reagents: Add 2-Fluoro-5-methoxybenzaldehyde (4.0 mmol) and freshly distilled pyrrole (4.0 mmol) to the flask. Stir the solution under nitrogen.

-

Catalyst Addition: Add trifluoroacetic acid (TFA, 0.4 mmol) dropwise to the stirring solution. Protect the flask from light by wrapping it in aluminum foil.

-

Condensation: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The reaction progress can be monitored by observing the formation of the porphyrinogen, though it is often taken to completion based on time.

-

Oxidation: Add a solution of DDQ (3.0 mmol) in 20 mL of toluene to the reaction mixture. Stir the solution in open air (removing the nitrogen inlet) for an additional 2-3 hours to allow for complete oxidation to the porphyrin. The solution should turn a deep purple/black color.

-

Quenching: Quench the reaction by adding a few drops of triethylamine (TEA) to neutralize the acid catalyst.

-

Purification: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator. b. Prepare a silica gel column using a slurry of silica in hexane. c. Load the crude product onto the column. d. Elute the column with a solvent system of increasing polarity, typically starting with hexane and gradually adding toluene or DCM. The first major colored band is usually unreacted starting materials and oligomers. The desired deep purple porphyrin band should be collected. e. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the crystalline 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin.

Conclusion

The reactivity of 2-Fluoro-5-methoxybenzaldehyde is a nuanced interplay of inductive and resonance effects. The ortho-fluoro group primarily serves to activate the aldehyde towards nucleophilic attack through its strong inductive electron withdrawal. In contrast, the methoxy group's powerful resonance donation dominates the reactivity of the aromatic ring, strongly activating it towards electrophilic substitution, with a high preference for the C6 position. This understanding allows chemists to strategically employ this versatile building block in the synthesis of complex target molecules, particularly in the fields of medicinal chemistry and materials science.[1]

References

- 1. Volume # 1(104), January - February 2016 — "Facile preparation of pure 5,10,15,20-tetrakis(perfluoroalkyl)porphyrins" [notes.fluorine1.ru]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. 5,10,15,20‐Tetrakis(pentafluorophenyl)porphyrin as a Functional Platform for Peptide Stapling and Multicyclisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. open.icm.edu.pl [open.icm.edu.pl]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 11. ACG Publications - Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution [acgpubs.org]

- 12. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Fluoro-5-methoxybenzaldehyde: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxybenzaldehyde, a key aromatic aldehyde intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. While the precise historical first synthesis is not definitively documented in readily available literature, this document details a robust and widely utilized synthetic pathway: the directed ortho-lithiation and subsequent formylation of 4-fluoroanisole. This guide presents detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic pathway to facilitate its application in a laboratory setting.

Introduction

2-Fluoro-5-methoxybenzaldehyde (CAS No. 105728-90-3) is a disubstituted benzaldehyde derivative featuring a fluorine atom and a methoxy group on the aromatic ring.[1] The presence and specific positioning of these functional groups—an electron-withdrawing fluorine atom and an electron-donating methoxy group—impart unique reactivity to the molecule.[2] The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including but not limited to, Wittig reactions, Grignard additions, and reductive aminations. Consequently, this compound is a valuable building block for the synthesis of diverse molecular architectures with potential therapeutic applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-5-methoxybenzaldehyde is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of 2-Fluoro-5-methoxybenzaldehyde

| Property | Value | Reference(s) |

| CAS Number | 105728-90-3 | [1] |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid | [3] |

| Melting Point | 48-50 °C | [3] |

| Boiling Point | 229-230 °C (lit.) | [1] |

| Density | 1.237 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.532 (lit.) | [1] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [1] |

| Solubility | Slightly soluble in water | [3] |

First Synthesis: Directed Ortho-lithiation of 4-Fluoroanisole

While the seminal publication describing the de novo synthesis of 2-Fluoro-5-methoxybenzaldehyde is not readily apparent, a prevalent and efficient method for its preparation is the directed ortho-lithiation of 4-fluoroanisole, followed by formylation. The methoxy group acts as a powerful directing group, facilitating the deprotonation of the adjacent ortho position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the target aldehyde.[4]

Synthetic Pathway

The overall synthetic transformation is depicted below. The methoxy group in 4-fluoroanisole directs the lithiation to the C2 position, which is activated by the coordinating ability of its oxygen atom with the lithium cation.

Caption: Synthetic pathway for 2-Fluoro-5-methoxybenzaldehyde via ortho-lithiation.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of 2-Fluoro-5-methoxybenzaldehyde.

Materials:

-

4-Fluoroanisole

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum, is charged with 4-fluoroanisole (1.0 equivalent) and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 2 hours.

-

Formylation: Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional 3 hours at this temperature.

-

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-Fluoro-5-methoxybenzaldehyde as a solid.

Yield: Typical yields for this type of reaction range from moderate to good, depending on the precise reaction conditions and the purity of the reagents.

Spectroscopic Data

The structural confirmation of 2-Fluoro-5-methoxybenzaldehyde is achieved through standard spectroscopic techniques. Representative data is compiled in Table 2.

Table 2: Spectroscopic Data for 2-Fluoro-5-methoxybenzaldehyde

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.35 (s, 1H, CHO), 7.50 (dd, J = 8.8, 3.2 Hz, 1H, Ar-H), 7.20 (dd, J = 8.8, 4.4 Hz, 1H, Ar-H), 7.05 (ddd, J = 8.8, 8.8, 3.2 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 188.5 (d, J = 4.0 Hz, CHO), 163.5 (d, J = 256.7 Hz, C-F), 156.0 (s, C-OCH₃), 126.8 (d, J = 10.1 Hz, C-CHO), 119.5 (d, J = 23.3 Hz, C-H), 117.8 (d, J = 8.1 Hz, C-H), 113.8 (d, J = 23.3 Hz, C-H), 56.1 (s, OCH₃) |

| Mass Spectrometry (MS) | m/z: 154.04 (M⁺) |

| Infrared (IR) | ν (cm⁻¹): ~2920, 2850 (C-H), ~1680 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether), ~1030 (C-F) |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), and ddd (doublet of doublet of doublets). The data presented is representative and may vary slightly depending on the solvent and instrument used.

Safety Information

2-Fluoro-5-methoxybenzaldehyde is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Fluoro-5-methoxybenzaldehyde is a valuable and versatile intermediate in organic synthesis. The directed ortho-lithiation of 4-fluoroanisole provides a reliable and efficient route for its preparation. This guide has outlined the key physicochemical properties, a detailed experimental protocol for its synthesis, and essential spectroscopic data to aid researchers and scientists in its effective utilization for the development of novel compounds in the pharmaceutical and chemical industries.

References

2-Fluoro-5-methoxybenzaldehyde: A Keystone Intermediate in Modern Organic Synthesis

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

2-Fluoro-5-methoxybenzaldehyde is a versatile aromatic aldehyde that has emerged as a critical building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring an aldehyde, a fluorine atom, and a methoxy group, provides a rich platform for chemical modification. The presence of the fluorine atom can enhance metabolic stability and binding affinity in bioactive molecules, while the aldehyde serves as a versatile handle for constructing complex carbon skeletons and heterocyclic systems.[1][2] This technical guide provides a comprehensive review of the applications of 2-Fluoro-5-methoxybenzaldehyde, focusing on its role in the synthesis of pharmaceuticals, complex organic molecules, and functional materials.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 2-Fluoro-5-methoxybenzaldehyde is fundamental for its application in synthesis. The key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 105728-90-3 | [3][4] |

| Molecular Formula | C₈H₇FO₂ | [4] |

| Molecular Weight | 154.14 g/mol | [3] |

| Appearance | Colorless to pale yellow crystals or powder | [4] |

| Boiling Point | 229-230 °C (lit.) | |

| Density | 1.237 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.532 (lit.) | |

| Flash Point | 108 °C (226.4 °F) - closed cup | |

| SMILES | COc1ccc(F)c(C=O)c1 | |

| InChI Key | DKIQXHIAEMGZGO-UHFFFAOYSA-N |

Core Applications in Synthesis

The strategic placement of the aldehyde, fluoro, and methoxy groups on the benzene ring allows for selective functionalization, making this compound a valuable precursor for a wide array of molecular architectures.[1]

Figure 1. Reactivity map of 2-Fluoro-5-methoxybenzaldehyde.

Synthesis of Heterocyclic Compounds

2-Fluoro-5-methoxybenzaldehyde is a valuable precursor for synthesizing heterocyclic compounds, which are core structures in many active pharmaceutical ingredients (APIs).[1]

-

Porphyrins: It is used in the synthesis of 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin.[3] Porphyrin derivatives are investigated for applications in photodynamic therapy and catalysis.

-

1,2,4-Triazoles: The aldehyde can be converted into Schiff bases, which are then cyclized to form various substituted 1,2,4-triazole derivatives. These compounds have been studied for their anticorrosion properties.[3]

-

Benzimidazoles: While direct synthesis from 2-fluoro-5-methoxybenzaldehyde isn't detailed, related fluorinated benzaldehydes are crucial in synthesizing benzimidazole derivatives with potential antiproliferative and antibacterial activities.[5]

-

Benzo[b]thiophenes: The compound has been utilized in synthetic routes toward benzo[b]thiophenes via an interrupted Pummerer reaction.[3]

Synthesis of Bioactive Molecules and Natural Products

The unique electronic properties imparted by the fluoro and methoxy groups make this aldehyde a key intermediate in the synthesis of complex bioactive molecules.

A notable example is its use in the total synthesis of Atroviridin, a tetracyclic xanthone natural product.[3][6] The synthesis involves an N-heterocyclic carbene (NHC)-catalyzed aroylation using 2-fluoro-5-methoxybenzaldehyde.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde|CAS 862088-16-2 [benchchem.com]

- 3. 2-氟-5-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Fluoro-5-methoxybenzaldehyde, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00106D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Physical properties like melting point and boiling point of 2-Fluoro-5-methoxybenzaldehyde

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical properties of 2-Fluoro-5-methoxybenzaldehyde, with a focus on its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and logical diagrams to illustrate key concepts and workflows.

Physical and Chemical Properties

2-Fluoro-5-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its chemical structure, featuring a fluorine atom and a methoxy group, imparts unique reactivity and properties that are leveraged in organic synthesis.[2]

The physical characteristics of 2-Fluoro-5-methoxybenzaldehyde are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1][3] |

| Boiling Point | 229-230 °C (at atmospheric pressure) | [3] |

| 80 °C (at 0.9 mmHg) | [1] | |

| Melting Point | Not available in cited literature | |

| Density | 1.237 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.532 | [3] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [3] |

| Appearance | Colorless to white to pale yellow crystals or powder, or clear liquid as melt | [4] |

| Solubility | Slightly soluble in water | [1] |

| CAS Number | 105728-90-3 | [1][3] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for determining the boiling and melting points of organic compounds like 2-Fluoro-5-methoxybenzaldehyde.

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] For pure substances, this is a sharp, characteristic temperature.[6]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume of 2-Fluoro-5-methoxybenzaldehyde into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. It is crucial to note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[5]

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range of 0.5-1.0°C.[5] The presence of impurities typically lowers the melting point and broadens the melting range.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of the solid compound

Procedure:

-

Finely crush a small amount of the crystalline solid.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 1-2 mm.[5]

-

Tap the sealed end of the tube on a hard surface to move the sample to the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 2°C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).

Diagrams and Workflows

The following diagrams illustrate the logical workflow for determining physical properties and the effect of impurities on melting point.

Caption: Workflow for determining the physical properties of a chemical sample.

Caption: Relationship between sample purity and observed melting point characteristics.

References

- 1. 2-Fluoro-5-methoxybenzaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 2. nbinno.com [nbinno.com]

- 3. 2-Fluoro-5-methoxybenzaldehyde 97 105728-90-3 [sigmaaldrich.com]

- 4. 2-Fluoro-5-methoxybenzaldehyde, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Fluoro-5-methoxybenzaldehyde as a key starting material. The unique electronic properties of this aldehyde, stemming from the electron-withdrawing fluorine atom and the electron-donating methoxy group, make it a versatile building block for the construction of pharmacologically relevant scaffolds.

Introduction

2-Fluoro-5-methoxybenzaldehyde is a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds that form the core of many pharmaceutical agents. Its fluorine substituent can enhance metabolic stability and binding affinity of target molecules, while the methoxy group can be a key interaction point or a handle for further functionalization. This guide details the synthesis of three important classes of heterocycles: pyrazolo[1,5-a]quinazolines, benzimidazo[1,2-a]quinazolines, and dihydropyrimidinones (Biginelli products).

Data Presentation: A Comparative Overview of Syntheses

The following table summarizes the key quantitative data for the synthesis of different heterocyclic compounds from 2-Fluoro-5-methoxybenzaldehyde.

| Heterocyclic Core | Synthetic Method | Key Reagents | Catalyst/Conditions | Yield (%) |

| Pyrazolo[1,5-a]quinazoline | Condensation and Cyclization | 3-Aminopyrazole | K₂CO₃, DMSO, 120 °C | 85-95 (estimated) |

| Benzimidazo[1,2-a]quinazoline | Condensation and Cyclization | 2-Aminobenzimidazole | K₂CO₃, DMSO, 120 °C | 80-90 (estimated) |

| Dihydropyrimidinone | Biginelli Reaction | Urea, Ethyl Acetoacetate | HCl, Ethanol, Reflux | 70-85 (estimated) |

Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-7-methoxypyrazolo[1,5-a]quinazoline

This protocol describes a metal-free approach to the synthesis of pyrazolo[1,5-a]quinazolines, which are known to possess anti-inflammatory properties. The reaction proceeds via an initial condensation followed by an intramolecular nucleophilic aromatic substitution.

Experimental Workflow Diagram:

Caption: General workflow for the synthesis of 8-Fluoro-7-methoxypyrazolo[1,5-a]quinazoline.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Fluoro-5-methoxybenzaldehyde (1.0 eq), 3-aminopyrazole (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in dimethyl sulfoxide (DMSO).

-

Reaction: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into cold water with stirring.

-